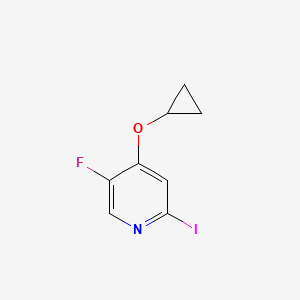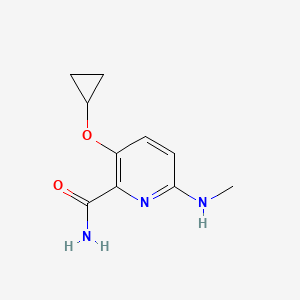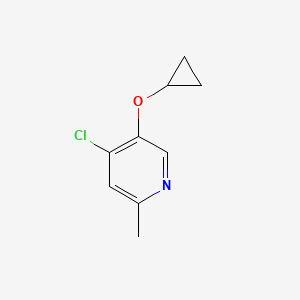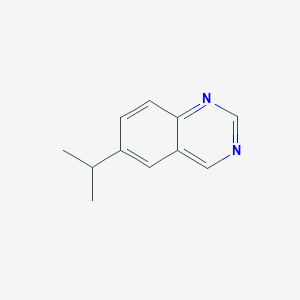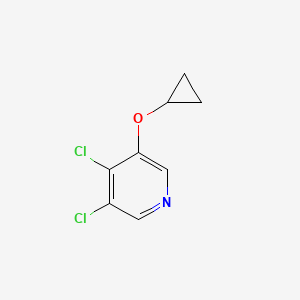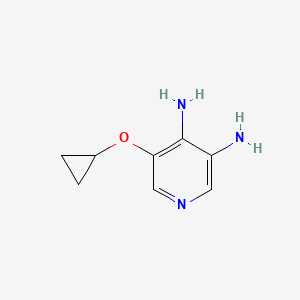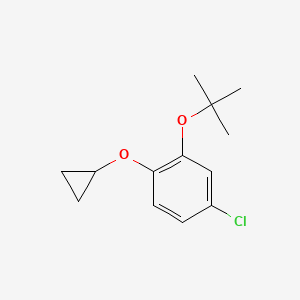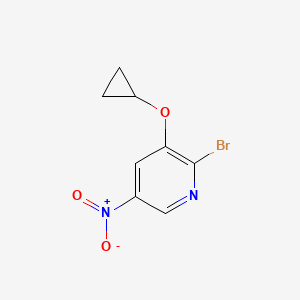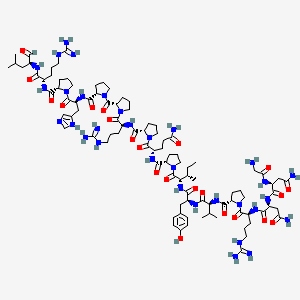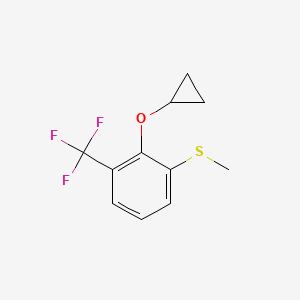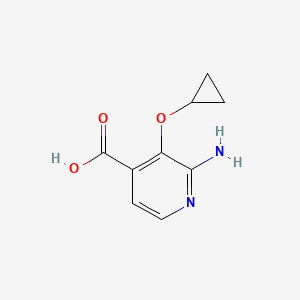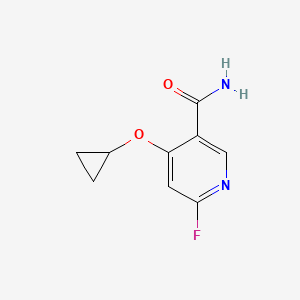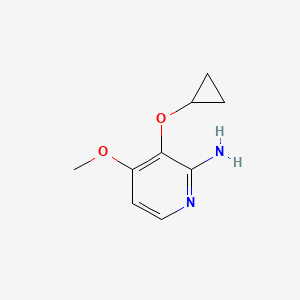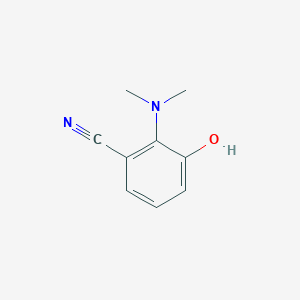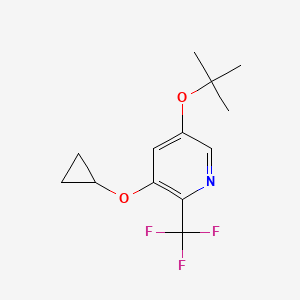
5-Tert-butoxy-3-cyclopropoxy-2-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Tert-butoxy-3-cyclopropoxy-2-(trifluoromethyl)pyridine is an organic compound with the molecular formula C13H16F3NO2 and a molecular weight of 275.27 g/mol . This compound features a pyridine ring substituted with tert-butoxy, cyclopropoxy, and trifluoromethyl groups, making it a unique and versatile molecule in organic chemistry.
Preparation Methods
The synthesis of 5-Tert-butoxy-3-cyclopropoxy-2-(trifluoromethyl)pyridine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied in the formation of carbon-carbon bonds . This reaction typically employs boronic esters as intermediates and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used in the synthesis of this compound may vary depending on the desired yield and purity.
Chemical Reactions Analysis
5-Tert-butoxy-3-cyclopropoxy-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxy or cyclopropoxy groups can be replaced by other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Tert-butoxy-3-cyclopropoxy-2-(trifluoromethyl)pyridine has several scientific research applications, including:
Biology: It may be used in the development of biologically active molecules and pharmaceuticals.
Medicine: The compound’s unique structure makes it a potential candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Tert-butoxy-3-cyclopropoxy-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The pyridine ring can interact with various enzymes and receptors, influencing their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 5-Tert-butoxy-3-cyclopropoxy-2-(trifluoromethyl)pyridine include:
5-Tert-butoxy-2-(trifluoromethyl)pyridine: Lacks the cyclopropoxy group, making it less sterically hindered.
3-Cyclopropoxy-2-(trifluoromethyl)pyridine: Lacks the tert-butoxy group, affecting its reactivity and solubility.
2-(Trifluoromethyl)pyridine: A simpler structure with only the trifluoromethyl group, making it less versatile in synthetic applications.
The uniqueness of this compound lies in its combination of substituents, which provide a balance of steric and electronic effects, enhancing its utility in various chemical reactions and applications.
Properties
Molecular Formula |
C13H16F3NO2 |
|---|---|
Molecular Weight |
275.27 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-[(2-methylpropan-2-yl)oxy]-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C13H16F3NO2/c1-12(2,3)19-9-6-10(18-8-4-5-8)11(17-7-9)13(14,15)16/h6-8H,4-5H2,1-3H3 |
InChI Key |
PMAUEOYWHQLSOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC(=C(N=C1)C(F)(F)F)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


